![molecular formula C20H20ClNO2 B12912539 4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline CAS No. 62334-41-2](/img/structure/B12912539.png)
4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorobenzyl group, an ethyl group, and two methoxy groups attached to the isoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Methoxylation: The methoxy groups can be introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
相似化合物的比较
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline can be compared with other similar compounds, such as:
4-(4-Chlorobenzyl)-3-ethylisoquinoline: Lacks the methoxy groups, which may affect its chemical properties and biological activities.
4-(4-Chlorobenzyl)-6,7-dimethoxyisoquinoline: Lacks the ethyl group, which may influence its reactivity and interactions with molecular targets.
3-Ethyl-6,7-dimethoxyisoquinoline:
The presence of the chlorobenzyl, ethyl, and methoxy groups in 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline makes it unique and potentially more versatile in various scientific research applications.
属性
CAS 编号 |
62334-41-2 |
|---|---|
分子式 |
C20H20ClNO2 |
分子量 |
341.8 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H20ClNO2/c1-4-18-17(9-13-5-7-15(21)8-6-13)16-11-20(24-3)19(23-2)10-14(16)12-22-18/h5-8,10-12H,4,9H2,1-3H3 |
InChI 键 |
OJJXDJWMTSLBNH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=CC(=C(C=C2C=N1)OC)OC)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


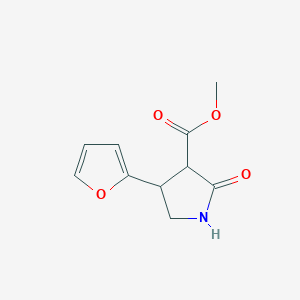
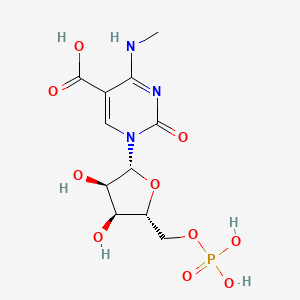
![6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12912482.png)



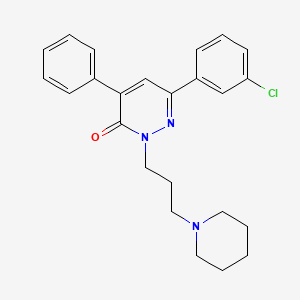
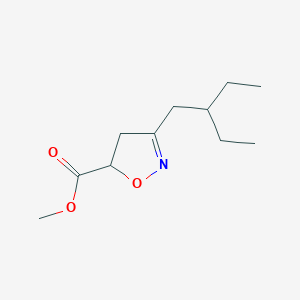


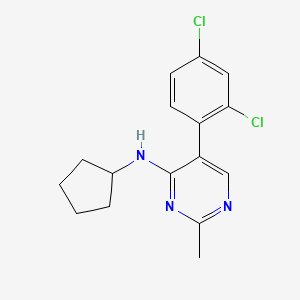


![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)
